N-(2-acetyl-4-bromophenyl)acetamide
Overview
Description
Mechanism of Action
Target of Action
N-(2-acetyl-4-bromophenyl)acetamide is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is used as an intermediate in organic synthesis , suggesting it may undergo various chemical reactions to interact with its targets.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various biochemical reactions, but the downstream effects of these reactions are not well-documented
Result of Action
As an intermediate in organic synthesis , it’s likely to contribute to the formation of various other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-4-bromophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetophenone with acetamide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like ethanol at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-4-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(2-acetyl-4-substituted phenyl)acetamide derivatives.
Oxidation: Formation of N-(2-carboxy-4-bromophenyl)acetamide.
Reduction: Formation of N-(2-hydroxy-4-bromophenyl)acetamide or N-(2-amino-4-bromophenyl)acetamide.
Scientific Research Applications
N-(2-acetyl-4-bromophenyl)acetamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the acetyl group on the phenyl ring.
N-(2-acetyl-4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-acetyl-4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(2-acetyl-4-bromophenyl)acetamide is unique due to the presence of both an acetyl group and a bromine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(2-acetyl-4-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHNZIRCTDCQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332626 | |
Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-64-9 | |
Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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